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Compound of Interest

Compound Name: 4,6-Dibromopyrimidine

Cat. No.: B1319750 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4,6-
dibromopyrimidine, a key intermediate in synthetic organic chemistry and drug discovery. The

document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, along with standardized experimental protocols for their acquisition.

Spectroscopic Data
The following sections present the anticipated spectroscopic data for 4,6-dibromopyrimidine.

The NMR and IR data are predicted based on the analysis of structurally similar compounds

and established spectroscopic principles, as direct experimental spectra are not readily

available in the cited literature.

The structural simplicity of 4,6-dibromopyrimidine gives rise to a straightforward NMR

spectrum. The expected chemical shifts are influenced by the electronegativity of the bromine

atoms and the aromatic nature of the pyrimidine ring.

Table 1: Predicted ¹H NMR Spectroscopic Data for 4,6-Dibromopyrimidine
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Proton Position
Predicted Chemical Shift
(δ) [ppm]

Multiplicity

H-2 ~8.7 - 8.9 Singlet

H-5 ~7.3 - 7.5 Singlet

Note: Predicted values are based on data for analogous compounds such as 4,6-

dichloropyrimidine and general substituent effects. The exact chemical shifts may vary

depending on the solvent used.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 4,6-Dibromopyrimidine

Carbon Position Predicted Chemical Shift (δ) [ppm]

C-2 ~158 - 162

C-4 / C-6 ~155 - 160

C-5 ~120 - 125

Note: Predicted values are based on typical chemical shift ranges for substituted pyrimidines.

The IR spectrum of 4,6-dibromopyrimidine is expected to show characteristic absorption

bands corresponding to the vibrations of its aromatic ring and carbon-bromine bonds.

Table 3: Expected IR Absorption Bands for 4,6-Dibromopyrimidine

Vibrational Mode
Expected Wavenumber
(cm⁻¹)

Intensity

Aromatic C-H Stretch 3100 - 3000 Medium to Weak

Aromatic C=C Stretch 1600 - 1400 Medium to Weak

Aromatic C=N Stretch 1575 - 1525 Medium

C-Br Stretch 700 - 500 Strong
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Note: These are general ranges for the specified functional groups. The fingerprint region

(below 1500 cm⁻¹) will contain additional complex vibrations characteristic of the molecule.

Mass spectrometry of 4,6-dibromopyrimidine is distinguished by the isotopic pattern of

bromine. The presence of two bromine atoms results in a characteristic cluster of peaks for the

molecular ion.

Table 4: Mass Spectrometry Data for 4,6-Dibromopyrimidine

Parameter Value

Molecular Formula C₄H₂Br₂N₂

Molecular Weight 237.88 g/mol

Exact Mass 237.85642 Da[1]

Monoisotopic Mass 235.85847 Da[1]

Expected Isotopic Pattern

M+ (⁷⁹Br, ⁷⁹Br)

M+2 (⁷⁹Br, ⁸¹Br)

M+4 (⁸¹Br, ⁸¹Br)

Predicted Fragmentation m/z

[M-Br]⁺ 157/159

[M-2Br]⁺ 78

[M-HCN]⁺ 211/213/215

Note: The relative intensities of the M, M+2, and M+4 peaks are expected to be in a ratio of

approximately 1:2:1 due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Experimental Protocols
The following protocols provide detailed methodologies for the acquisition of spectroscopic

data for 4,6-dibromopyrimidine.
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Sample Preparation:

Accurately weigh 5-10 mg of purified 4,6-dibromopyrimidine.

Transfer the solid to a clean, dry vial.

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Mix the sample using a vortex or sonicator until the solid is completely dissolved.

If any particulate matter is visible, filter the solution through a small plug of glass wool in a

Pasteur pipette directly into a clean NMR tube.

Securely cap and label the NMR tube.

¹H NMR Acquisition:

Insert the sample into the NMR spectrometer.

Tune and shim the probe to optimize the magnetic field homogeneity.

Acquire a standard 1D ¹H spectrum. A spectral width of 0-10 ppm is typically sufficient.

Process the spectrum by applying Fourier transformation, phase correction, and baseline

correction.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0

ppm).

¹³C NMR Acquisition:

Use the same sample prepared for ¹H NMR.

Switch the spectrometer to the ¹³C channel and tune the probe.

Acquire a proton-decoupled ¹³C spectrum. A spectral width of 0-200 ppm is standard.

A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio

due to the low natural abundance of ¹³C.
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Process and reference the spectrum similarly to the ¹H spectrum.

Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Record a background spectrum of the empty ATR setup.

Place a small amount of solid 4,6-dibromopyrimidine onto the ATR crystal.

Apply pressure using the ATR press to ensure good contact between the sample and the

crystal.

Data Acquisition:

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

The instrument software will automatically ratio the sample spectrum against the background

spectrum to produce the final absorbance or transmittance spectrum.

Sample Preparation:

Prepare a dilute solution of 4,6-dibromopyrimidine in a volatile organic solvent (e.g.,

methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

Further dilute the stock solution to a final concentration of around 1 µg/mL.

Data Acquisition:

Introduce the sample into the mass spectrometer. For volatile compounds, a direct insertion

probe or gas chromatography (GC-MS) inlet can be used.

Set the ionization mode to Electron Ionization (EI) with a standard electron energy of 70 eV.

Set the mass analyzer to scan a suitable m/z range (e.g., 50-300 amu).
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Acquire the mass spectrum. The resulting spectrum will show the molecular ion peak cluster

and fragment ions.

Visualizations
The following diagrams illustrate the standardized workflows for the spectroscopic analysis of

4,6-dibromopyrimidine.

Sample Preparation Data Acquisition Data Processing

Weigh Sample (5-10 mg) Dissolve in Deuterated Solvent Transfer to NMR Tube Insert into Spectrometer Tune & Shim Acquire Spectrum Fourier Transform Phase & Baseline Correction Reference Spectrum

Click to download full resolution via product page

NMR Experimental Workflow

Sample Preparation (ATR) Data Acquisition

Clean ATR Crystal Record Background Apply Solid Sample Acquire Spectrum (4000-400 cm⁻¹) Generate Final Spectrum

Click to download full resolution via product page

IR (ATR) Experimental Workflow

Sample Preparation Data Acquisition (EI-MS)

Dissolve in Volatile Solvent Dilute to ~1 µg/mL Introduce Sample Ionize (70 eV) Analyze Ions (m/z)

Click to download full resolution via product page
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MS (EI) Experimental Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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